3-Chloroazetidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

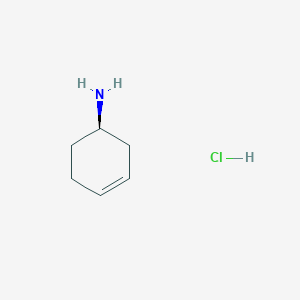

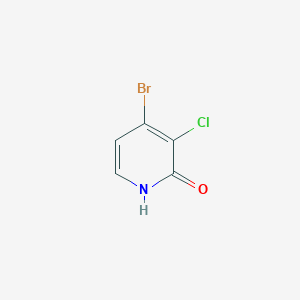

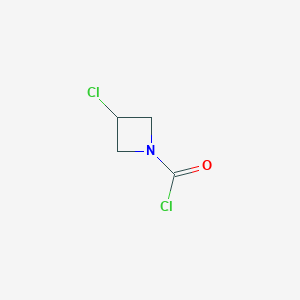

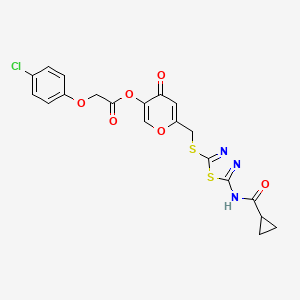

3-Chloroazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C4H5Cl2NO . It has a molecular weight of 154 .

Synthesis Analysis

The synthesis of azetidines, including 3-Chloroazetidine-1-carbonyl chloride, is an important yet undeveloped research area . The synthetic chemistry of azetidines is considered remarkable due to their ubiquity in natural products and importance in medicinal chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis

The molecular structure of 3-Chloroazetidine-1-carbonyl chloride is represented by the InChI code: 1S/C4H5Cl2NO/c5-3-1-7(2-3)4(6)8/h3H,1-2H2 . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-Chloroazetidine-1-carbonyl chloride has a molecular weight of 154 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Photogeneration of Hydrogen from Water

Research has focused on using molecular catalysts and photosensitizers for the photogeneration of hydrogen from water. A study involving a platinum(II) complex and a molecular cobalt catalyst demonstrated effective hydrogen production under visible light, highlighting the potential for sustainable energy applications (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

Coordination Chemistry of Lipoic Acid

Another area of interest is the coordination chemistry of compounds related to lipoic acid, which has implications for understanding molecular interactions and synthesis pathways (M. Wilhelm, R. Koch, H. Strasdeit, 2002).

Antimicrobial and Cytotoxic Properties of CO-Releasing Molecules

The study of carbon monoxide (CO)-releasing molecules (CORMs) has shown significant antimicrobial and cytotoxic properties, opening pathways for novel antimicrobial drugs. The research indicates that the active agent is not CO but the metal ion itself, which binds tightly to thiols, suggesting a new mechanism of action (Hannah M. Southam et al., 2018).

Synthesis of Diazirines

In organic synthesis, the development of novel synthetic methods for diazirines, which are useful in materials science and as intermediates in organic synthesis, has been explored. This includes the synthesis of carboalkoxychloro- and bromodiazirines from N,N,N'-trichloroamidines, highlighting innovative approaches to complex molecules (Tomáš Martinů, W. Dailey, 2004).

Chloromethane in the Phyllosphere

Research on the role of methylotrophic bacteria in degrading chloromethane, a toxic gas produced by plants, suggests a natural mechanism for mitigating environmental emissions. This has implications for understanding plant-microbe interactions and the biogeochemical cycling of halogens (Muhammad Farhan Ul Haque et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloroazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2NO/c5-3-1-7(2-3)4(6)8/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDTXFGUHCGQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroazetidine-1-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)

![isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2839948.png)